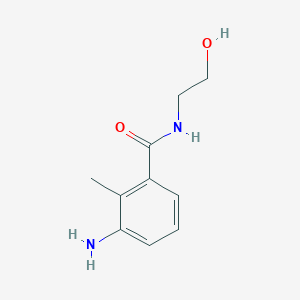

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Übersicht

Beschreibung

3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyethyl group, and a methylbenzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methylbenzamide with 2-aminoethanol under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Substitution reactions can occur at the benzamide moiety, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Various reagents like halogens and alkylating agents can be employed.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Alkylated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Reagents : 2-Methylbenzamide, 2-aminoethanol.

- Conditions : Heating with a catalyst.

- Major Reactions :

- Oxidation : Converts the amino group to a nitro group.

- Reduction : Converts nitro groups back to amino groups.

- Substitution : Alters the benzamide moiety by replacing hydrogen atoms with other functional groups.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features enable various chemical transformations, making it valuable in developing new compounds for research purposes.

Biological Studies

3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide has potential applications as a probe or inhibitor in biological studies. It aids in understanding cellular processes and may interact with molecular targets such as enzymes or receptors, influencing biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound's properties make it suitable for developing pharmaceuticals. It has been investigated for its ability to bind to the serotonin reuptake transporter, indicating its potential role in treating mood disorders . Furthermore, derivatives of this compound have shown promise in cancer research as potential inhibitors of specific cancer-related pathways .

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives based on benzamides, including compounds similar to this compound. These derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results demonstrated significant inhibition of tumor cell growth, suggesting that modifications to the benzamide structure could enhance anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.0034 ± 0.0005 | H1975 (NSCLC) |

| Compound B | >1 | A431 (Carcinoma) |

Case Study: Antimicrobial Activity

Another study focused on synthesizing related benzamides and testing their antibacterial and antifungal properties. Selected compounds exhibited notable antimicrobial activity against various pathogens, highlighting the therapeutic potential of benzamide derivatives in infectious diseases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound C | 12.5 | B. subtilis |

| Compound D | 25 | M. chlorophenolicum |

Wirkmechanismus

The mechanism by which 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

3-Amino-N-(2-hydroxyethyl)benzamide

2-Methyl-3-aminobenzamide

N-(2-Hydroxyethyl)ethylenediamine

Uniqueness: 3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of the methyl group on the benzamide ring

Biologische Aktivität

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 194.23 g/mol. It features an amino group, a hydroxyethyl substituent, and a benzamide structure, which contribute to its notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly as a ligand for the serotonin reuptake transporter (SERT), which is crucial in mood regulation and the treatment of mood disorders.

The primary biological activity of this compound is its interaction with the serotonin reuptake transporter. By binding to SERT, the compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of many selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further pharmacological studies aimed at treating depression and anxiety disorders.

Structural Characteristics

The unique combination of functional groups in this compound enhances its binding affinity to serotonin transporters. The presence of both an amino group and a hydroxyethyl side chain allows for diverse interactions with biological targets, potentially leading to varied therapeutic effects.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity to SERT. For instance, a comparative study highlighted that compounds with similar structures showed varying degrees of inhibition on neurotransmitter systems, suggesting that modifications to the benzamide structure could enhance its pharmacological profile.

Antimicrobial Activity

While primarily studied for its neuropharmacological properties, preliminary investigations into the antimicrobial activity of this compound have also been conducted. In vitro tests indicated that this compound displayed antibacterial properties against several strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was reported to be comparable to standard antibiotics, indicating potential utility in treating bacterial infections .

Cytotoxicity Assessments

In cellular assays, this compound exhibited cytotoxic effects on various cancer cell lines. For example, studies reported that at specific concentrations, the compound effectively inhibited cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed distinct biological activities attributable to minor structural variations. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | Contains chlorine; potential anti-inflammatory properties | |

| 3-amino-5-methylbenzamide | Lacks hydroxyethyl; simpler structure | |

| p-Amino-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide | Larger structure; different pharmacological profile |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic potential.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aromatic amine group is susceptible to oxidation. Based on studies of related benzamide derivatives :

| Reaction | Conditions | Products |

|---|---|---|

| Aromatic amine oxidation | KMnO₄ in acidic medium (H₂SO₄, 0°C–25°C) | Nitroso or nitro derivatives |

| Hydroxyethyl oxidation | CrO₃ in acetone (Jones oxidation) | Ketone or carboxylic acid derivatives |

-

Mechanistic Insights :

Reduction Reactions

The amide and aromatic nitro groups (if formed via oxidation) can undergo reduction:

| Reaction | Conditions | Products |

|---|---|---|

| Amide reduction | LiAlH₄ in THF (0°C–reflux) | Secondary amine (N-(2-hydroxyethyl)-2-methylbenzylamine) |

| Nitro group reduction | H₂/Pd-C in ethanol | Amino derivative |

-

Key Findings :

Substitution Reactions

The aromatic ring and hydroxyethyl group participate in nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C–50°C) | Para to amine | 3-Amino-5-nitro-N-(2-hydroxyethyl)-2-methylbenzamide |

| Halogenation | Br₂/FeBr₃ (dark, 25°C) | Ortho to amide | 3-Amino-5-bromo-N-(2-hydroxyethyl)-2-methylbenzamide |

-

Regioselectivity :

Hydroxyethyl Substitution

| Reaction | Reagents | Products |

|---|---|---|

| Esterification | AcCl/pyridine (0°C–25°C) | Acetate ester derivative |

| Etherification | NaH/R-X (R = alkyl, aryl) | Alkyl/aryl ether derivatives |

Condensation and Cyclization

The amine and hydroxyl groups enable cyclization under specific conditions:

| Reaction | Conditions | Products |

|---|---|---|

| Schiff base formation | Aldehyde (RCHO) in ethanol, Δ | Imine-linked macrocycles |

| Lactam formation | PCl₅, followed by intramolecular cyclization | Six-membered lactam ring |

-

Notable Example :

Acid/Base Reactivity

-

Amide Hydrolysis :

-

Acidic : HCl (6M), reflux → 3-amino-2-methylbenzoic acid + 2-hydroxyethylammonium chloride.

-

Basic : NaOH (10%), Δ → 3-amino-2-methylbenzoate salt + ethanolamine.

-

-

Kinetic Data :

Medium Rate Constant (k, s⁻¹) Half-life (t₁/₂) 6M HCl 55 min 10% NaOH 4.1 h

Metal Coordination

The amine and amide groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | Ethanol, 25°C | Octahedral Cu(II) complex |

| Fe(NO₃)₃ | Aqueous, pH 5–6 | Tetrahedral Fe(III) complex |

Eigenschaften

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHJWUQRHOBKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.